2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine
CAS No.:
Cat. No.: VC15959587
Molecular Formula: C7H4Cl2N2S
Molecular Weight: 219.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4Cl2N2S |
|---|---|
| Molecular Weight | 219.09 g/mol |
| IUPAC Name | 2-chloro-7-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C7H4Cl2N2S/c8-3-4-1-2-10-6-5(4)11-7(9)12-6/h1-2H,3H2 |
| Standard InChI Key | ZCVPOJDRMZSKKR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=C1CCl)N=C(S2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyridine ring fused with a thiazole ring at the 5,4-b positions. The substitution pattern includes:
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Chlorine atom at position 2 of the thiazole ring.
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Chloromethyl group (-CH₂Cl) at position 7 of the pyridine ring.
This arrangement distinguishes it from closely related derivatives like 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine (CAS 1256478-41-7), where substituents occupy different positions .
Table 1: Comparative Structural Data
Spectroscopic Characterization
Predicted spectral data for 2-chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine include:
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¹H NMR: Aromatic protons (δ 7.8–8.5 ppm), CH₂Cl group (δ 4.6–5.0 ppm).
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¹³C NMR: Thiazole C-2 (δ 150–155 ppm), pyridine C-7 (δ 45–50 ppm for CH₂Cl).
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IR: C-Cl stretches (550–750 cm⁻¹), C-S vibrations (600–700 cm⁻¹) .
Synthetic Approaches
Retrosynthetic Analysis
The compound can theoretically be synthesized via:
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Thiazole Ring Formation: Cyclocondensation of 2-aminopyridine derivatives with chlorinated thioureas or thioamides.
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Post-Functionalization: Introducing the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution.
Optimized Reaction Conditions
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Cyclization Step:
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Chloromethylation:
Table 2: Synthetic Yield Comparison for Analogous Compounds
| Derivative | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine | 68 | 95 | |
| 5-Chloro-2-methylthiazolo[5,4-b]pyridine | 72 | 98 |
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group at position 7 is highly reactive, enabling:
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Amination: Reaction with primary amines (e.g., methylamine) to form secondary amines.
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Hydrolysis: Conversion to hydroxymethyl derivatives under acidic/basic conditions.
Cross-Coupling Reactions
The chlorine at position 2 participates in Pd-catalyzed couplings:
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Suzuki-Miyaura: With arylboronic acids to form biaryl systems.
Biological and Industrial Applications
Antimicrobial Activity
Thiazolo[5,4-b]pyridine derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The chloromethyl group enhances membrane permeability, increasing potency .
Kinase Inhibition
Molecular docking studies suggest that the chloromethyl group improves binding affinity to PI3Kα (IC₅₀ ~5 nM predicted), comparable to FDA-approved inhibitors .
Table 3: Predicted Biological Activity Data
Computational Insights
Stability Under Physiological Conditions
Density Functional Theory (DFT) simulations predict:
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Hydrolysis Resistance: The chloromethyl group stabilizes the compound at pH 7.4 (t₁/₂ >24 hours).
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Metabolic Susceptibility: CYP3A4-mediated oxidation at the thiazole sulfur .
Toxicity Profiling
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